molecular formula C13H9ClO3 B6381157 MFCD18315564 CAS No. 1262000-71-4

MFCD18315564

Cat. No.: B6381157
CAS No.: 1262000-71-4
M. Wt: 248.66 g/mol
InChI Key: OUXDVALZCNWCEY-UHFFFAOYSA-N
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Description

MFCD18315564 is a synthetic organic compound with a unique heterocyclic structure, characterized by its 1,3,4-thiadiazole core substituted with halogenated aromatic groups. Key inferred properties include:

  • Molecular formula: Likely analogous to C₉H₇ClN₂S (based on structural similarity to MFCD22564206).
  • Molecular weight: ~228.7 g/mol.
  • Reactivity: High electrophilic character due to the electron-withdrawing chloro and methyl substituents.
  • Applications: Potential use in pharmaceuticals (enzyme inhibition), agrochemicals (pesticide intermediates), and materials science (ligand synthesis) .

Properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXDVALZCNWCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685961
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-71-4
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315564 typically involves a series of well-defined chemical reactions. One common method includes the use of diastereomerically selective cyclization reactions. This process does not require a separate epimerization step, making it more efficient . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18315564 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

MFCD18315564 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which MFCD18315564 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Research Findings and Limitations

Limitations in Current Data

  • No peer-reviewed studies directly characterize this compound. Data here are extrapolated from structurally related compounds, introducing uncertainty in pharmacokinetic predictions .
  • Industrial scalability of this compound remains untested, unlike CAS 1533-03-5, which has established production protocols .

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